![molecular formula C27H42N2O5S B601150 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione CAS No. 1220999-07-4](/img/structure/B601150.png)
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is a known process impurity associated with the synthesis of ixabepilone, a microtubule inhibitor used in the treatment of metastatic or locally advanced breast cancer . Ixabepilone belongs to the epothilone class of anticancer drugs, which are derived from the myxobacterium Sorangium cellulosum .
Méthodes De Préparation
The preparation of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione involves the synthesis of ixabepilone itself. Ixabepilone is a semisynthetic analog of epothilone B, and its synthesis involves multiple steps, including the modification of the epothilone B structure to enhance its stability and efficacy . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations . Industrial production methods for ixabepilone and its impurities involve large-scale synthesis and purification processes to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced derivatives .
Applications De Recherche Scientifique
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Similar to other azaepothilones like Ixabepilone and Epothilone B, it has shown promise as an antitumor agent by inhibiting microtubule dynamics.
- Microtubule Stabilization : The compound's structure allows it to stabilize microtubules, which is crucial for cell division and has implications in cancer treatment.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Therapeutic Applications
The diverse biological activities of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl make it a candidate for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing new cancer therapies.
- Infectious Diseases : The antimicrobial properties may lead to its use in treating bacterial or fungal infections.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors that undergo various chemical reactions.
- Optimization Techniques : Methods such as solvent optimization and temperature control are crucial for enhancing yield and purity.
- Derivatives : Modifications can be made to the original compound to create derivatives with improved efficacy or reduced toxicity.
Case Studies
Several studies have explored the applications of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl in various contexts:
- In Vitro Studies : Laboratory experiments demonstrate its effectiveness in inhibiting cancer cell lines.
- Animal Models : Preclinical trials have shown promising results in reducing tumor sizes in vivo.
- Mechanistic Studies : Research focusing on the molecular mechanisms reveals insights into how the compound interacts with cellular targets.
Mécanisme D'action
The mechanism of action of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is closely related to that of ixabepilone. Ixabepilone binds to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division and leads to cell death . The molecular targets and pathways involved in the action of this compound are similar to those of ixabepilone, as both compounds interact with the microtubule network within cells .
Comparaison Avec Des Composés Similaires
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione can be compared to other impurities and analogs of epothilone B, such as Epothilone B and EPO-2 . While these compounds share similar chemical structures and mechanisms of action, this compound is unique in its specific chemical modifications and its role as a process impurity in the synthesis of ixabepilone . The presence of this compound in pharmaceutical formulations is closely monitored to ensure the safety and efficacy of the final product .
Activité Biologique
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione, commonly known as Epothilone B (EPB), is a synthetic compound derived from natural products that exhibits significant biological activity, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Basic Information
Property | Details |
---|---|
Molecular Formula | C27H41NO6S |
Molecular Weight | 507.683 g/mol |
CAS Number | 152044-54-7 |
Synonyms | Epothilone B, Patupilone |
Structural Characteristics
Epothilone B features a complex bicyclic structure that includes multiple chiral centers and functional groups contributing to its biological activity. The compound mimics the action of taxanes like paclitaxel by stabilizing microtubules and inhibiting their depolymerization, which is crucial for cell division.
Epothilone B's primary mechanism involves binding to the β-tubulin subunit of microtubules. This interaction prevents the normal disassembly of microtubules during mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells .
Anticancer Activity
Case Studies:
- Ovarian Cancer: In clinical trials, EPB has shown efficacy against ovarian cancer cells resistant to conventional therapies. It demonstrated a significant reduction in tumor size and improved survival rates in preclinical models .
- Breast Cancer: EPB has been investigated as a treatment for breast cancer, particularly for triple-negative subtypes. Studies indicate that it can overcome resistance mechanisms associated with traditional chemotherapeutics .
- Lung Cancer: Preclinical studies have reported that EPB effectively inhibits tumor growth in lung cancer models by inducing apoptosis and inhibiting angiogenesis .
Pharmacological Profile
Epothilone B is classified as an antineoplastic agent with several pharmacodynamic properties:
- Cytotoxicity: Exhibits potent cytotoxic effects on various cancer cell lines.
- Microtubule Stabilization: Similar to paclitaxel, it stabilizes microtubules, leading to disrupted mitotic spindle formation.
- Induction of Apoptosis: Triggers programmed cell death through activation of caspases and other apoptotic pathways.
Efficacy Against Drug Resistance
One of the significant advantages of EPB is its ability to act against tumors that have developed resistance to traditional chemotherapeutics like paclitaxel. Research indicates that EPB can effectively target cancer cells with altered drug transport mechanisms or mutations in tubulin .
Side Effects and Toxicity
Despite its efficacy, EPB can cause side effects similar to other chemotherapeutic agents, including:
- Neutropenia
- Peripheral neuropathy
- Gastrointestinal disturbances
However, its side effect profile may be more favorable compared to taxanes in certain patient populations .
Propriétés
Numéro CAS |
1220999-07-4 |
---|---|
Formule moléculaire |
C27H42N2O5S |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(Z)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11-/t15-,17+,20-,21-,22-,24-,27+/m0/s1 |
Clé InChI |
FABUFPQFXZVHFB-UFMFRQELSA-N |
SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
SMILES isomérique |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C\C3=CSC(=N3)C)/C)C |
SMILES canonique |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(Z)-Ixabepilone; (1S,3S,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-((Z)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.